2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole
Description
2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole is a bicyclic heterocyclic compound featuring a thiazole ring fused to a tetramethyl-substituted cyclohexane system. The chloromethyl (-CH2Cl) group at position 2 of the thiazole ring confers unique reactivity, making it a versatile intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-(chloromethyl)-5,5,7,7-tetramethyl-4,6-dihydro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS/c1-11(2)5-8-10(12(3,4)7-11)15-9(6-13)14-8/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOYQWSVIMFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C1)(C)C)SC(=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents. One common method involves the reaction of a thiazole derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure high yield and purity. The use of oligomeric polyethers during distillation can help in obtaining pure 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole by preventing decomposition during the distillation process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Structural and Electronic Properties
Thiazole Core Modifications
- Amino-substituted analogs: Derivatives like (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole () exhibit basic amino groups (pKa ~7–9) at position 2, enhancing solubility in polar solvents. In contrast, the chloromethyl group in the target compound lowers pKa (thiazole pKa ≈2.5) and introduces electrophilicity, favoring nucleophilic substitution reactions (e.g., with amines or thiols) .
- Urea/thiourea derivatives : Anti-leukemic agents such as (S)-6-aryl urea-substituted analogs () rely on hydrogen bonding for kinase inhibition. The chloromethyl group lacks this capability but enables covalent bond formation with biological targets, a distinct mechanism of action .
Substituent Effects on the Cyclohexane Ring
- Non-methylated analogs: Compounds like 4,5,6,7-tetrahydrobenzo[d]thiazole () lack methyl groups, reducing steric hindrance and lipophilicity. The tetramethyl groups in the target compound enhance metabolic stability but may reduce conformational flexibility .
Anticancer Potential
- Cytotoxicity: The chloromethyl group may enhance cytotoxicity via alkylation of cellular nucleophiles (e.g., glutathione or DNA). This mechanism differs from arylazothiazoles () and pyranothiazoles (), which rely on hydrogen bonding or intercalation .
- Selectivity: Tetramethyl substitution may improve tumor selectivity by increasing passive diffusion through cancer cell membranes. For example, analogs like compound 6a () show non-toxicity to normal cells (WI-38), suggesting a favorable therapeutic index .
Antimicrobial and Antileukemic Activity
- Antimicrobial glycosides: N-Glycoside derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole () display moderate antimicrobial activity.
- Leukemia inhibition : Urea/thiourea analogs () inhibit leukemia cell proliferation via kinase modulation. The chloromethyl derivative’s covalent binding could target resistant leukemia strains, though this requires validation .
Physicochemical Properties
Biological Activity
2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole involves the chloromethylation of the corresponding tetrahydrobenzo[d]thiazole derivative. The chloromethyl group is critical for enhancing the compound's biological activity by facilitating interactions with biological targets.
Antibacterial Properties
Research indicates that derivatives of tetrahydrobenzo[d]thiazoles exhibit significant antibacterial activity. For instance, a related compound demonstrated an IC50 value of 12 μM against E. coli DNA gyrase . This inhibition suggests that the compound may interfere with bacterial DNA replication processes.
Table 1: Inhibitory Activity Against Bacterial Strains
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole | E. coli DNA gyrase | 12 | Significant inhibitor |
| 4a | S. aureus Topoisomerase IV | 33 | Moderate activity |
| 4b | E. faecalis | >256 | Poor activity |
These findings suggest that modifications to the structure can enhance antibacterial efficacy.
The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of topoisomerases and gyrases in bacteria. The binding affinity to these enzymes is crucial for their activity. Studies have shown that specific functional groups can enhance binding interactions with enzyme active sites .
Case Studies and Research Findings
-
Study on Structure-Activity Relationship (SAR) :
A comprehensive SAR study evaluated various analogues of tetrahydrobenzo[d]thiazoles. Modifications to the pyrrole moiety significantly influenced antibacterial potency against both Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions exhibited improved activity against resistant strains . -
Antifungal and Antiprotozoal Activities :
In addition to antibacterial properties, some derivatives have shown antifungal and antiprotozoal activities in vitro. For example, a series of compounds were tested against Candida albicans and Leishmania donovani, demonstrating MIC values below 50 μg/mL . This broad-spectrum activity highlights the potential for developing multi-target therapeutic agents. -
Neuroprotective Effects :
Some studies have also indicated neuroprotective effects of related compounds in models of ischemia/reperfusion injury. Compounds were found to attenuate neuronal damage and exhibited reactive oxygen species (ROS) scavenging activities . This suggests potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
